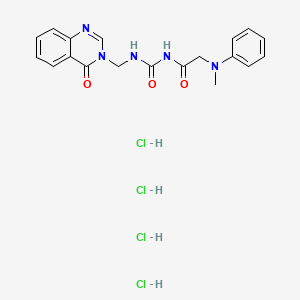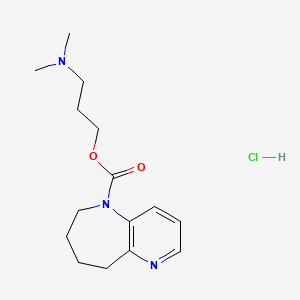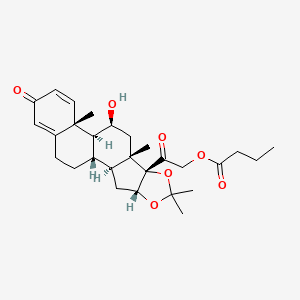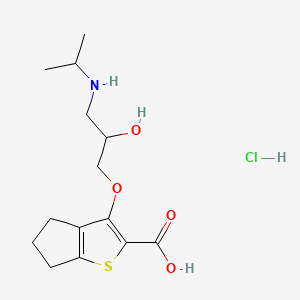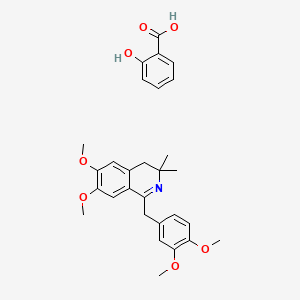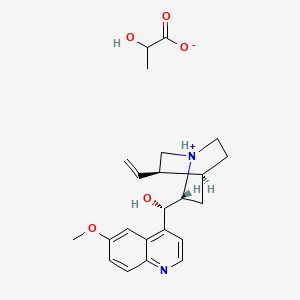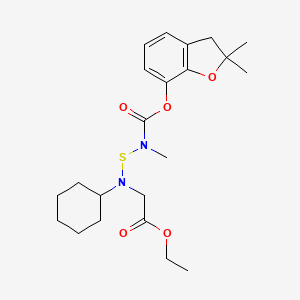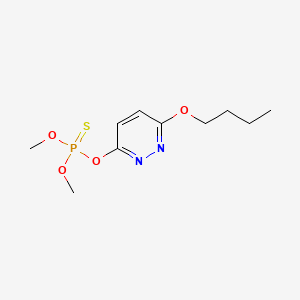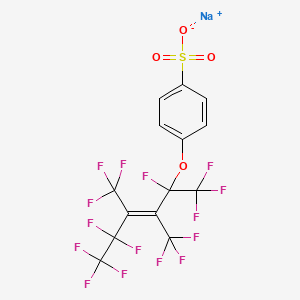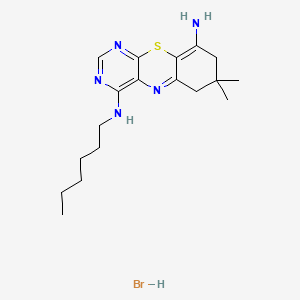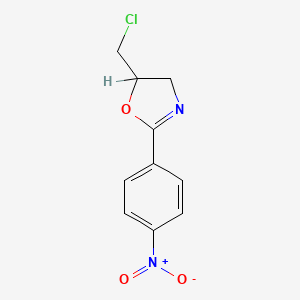
5-(Chloromethyl)-2-(p-nitrophenyl)-2-oxazoline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound referred to as “NIOSH/RP6796000” is hexavalent chromium, a chemical compound where chromium is in its +6 oxidation state. Hexavalent chromium compounds are known for their strong oxidizing properties and are widely used in various industrial applications. they are also recognized for their toxicity and carcinogenicity, posing significant health risks to humans.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Hexavalent chromium compounds can be synthesized through the oxidation of trivalent chromium compounds. One common method involves the reaction of chromium(III) oxide with an oxidizing agent such as sodium peroxide or potassium permanganate under acidic conditions. The reaction typically proceeds as follows:
Cr2O3+3Na2O2→2Na3CrO4
Industrial Production Methods
In industrial settings, hexavalent chromium is often produced through the roasting of chromite ore (FeCr$_2$O$_4$) with sodium carbonate in the presence of oxygen. The process yields sodium chromate, which can be further processed to produce other hexavalent chromium compounds:
4FeCr2O4+8Na2CO3+7O2→8Na2CrO4+2Fe2O3+8CO2
Analyse Chemischer Reaktionen
Types of Reactions
Hexavalent chromium compounds undergo various types of chemical reactions, including:
Oxidation-Reduction Reactions: Hexavalent chromium can be reduced to trivalent chromium in the presence of reducing agents such as sulfur dioxide or ferrous sulfate.
Substitution Reactions: Hexavalent chromium can participate in substitution reactions where ligands in the coordination sphere of chromium are replaced by other ligands.
Common Reagents and Conditions
Reducing Agents: Sulfur dioxide, ferrous sulfate, and ascorbic acid are commonly used to reduce hexavalent chromium to trivalent chromium.
Oxidizing Agents: Potassium permanganate and sodium peroxide are used to oxidize trivalent chromium to hexavalent chromium.
Major Products Formed
Reduction: The reduction of hexavalent chromium typically yields trivalent chromium compounds such as chromium(III) oxide.
Oxidation: The oxidation of trivalent chromium yields hexavalent chromium compounds such as sodium chromate and potassium dichromate.
Wissenschaftliche Forschungsanwendungen
Hexavalent chromium compounds have a wide range of applications in scientific research, including:
Chemistry: Used as oxidizing agents in various chemical reactions and analytical procedures.
Biology: Studied for their toxicological effects on living organisms and their mechanisms of toxicity.
Medicine: Investigated for their potential use in cancer treatment due to their ability to induce oxidative stress in cancer cells.
Industry: Widely used in electroplating, leather tanning, and wood preservation.
Wirkmechanismus
Hexavalent chromium exerts its effects primarily through its strong oxidizing properties. It can penetrate cell membranes and undergo intracellular reduction to trivalent chromium, generating reactive oxygen species (ROS) in the process. These ROS can cause oxidative damage to cellular components, including DNA, proteins, and lipids, leading to cytotoxicity and genotoxicity. The molecular targets and pathways involved include:
DNA Damage: Hexavalent chromium can cause DNA strand breaks and cross-linking.
Protein Oxidation: Oxidative modification of proteins can disrupt their normal function.
Lipid Peroxidation: Oxidative damage to lipids can compromise cell membrane integrity.
Vergleich Mit ähnlichen Verbindungen
Hexavalent chromium can be compared with other similar compounds such as trivalent chromium and other heavy metal oxides. While trivalent chromium is an essential nutrient in trace amounts, hexavalent chromium is highly toxic and carcinogenic. Other heavy metal oxides, such as those of lead and cadmium, also exhibit toxicity but differ in their specific mechanisms of action and health effects.
List of Similar Compounds
Trivalent Chromium (Cr(III)): Less toxic and essential for human nutrition.
Lead Oxide (PbO): Toxic heavy metal oxide with different toxicological profiles.
Cadmium Oxide (CdO): Another toxic heavy metal oxide with distinct health effects.
Eigenschaften
CAS-Nummer |
53460-82-5 |
|---|---|
Molekularformel |
C10H9ClN2O3 |
Molekulargewicht |
240.64 g/mol |
IUPAC-Name |
5-(chloromethyl)-2-(4-nitrophenyl)-4,5-dihydro-1,3-oxazole |
InChI |
InChI=1S/C10H9ClN2O3/c11-5-9-6-12-10(16-9)7-1-3-8(4-2-7)13(14)15/h1-4,9H,5-6H2 |
InChI-Schlüssel |
VAKXPXNNYOGTQK-UHFFFAOYSA-N |
Kanonische SMILES |
C1C(OC(=N1)C2=CC=C(C=C2)[N+](=O)[O-])CCl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


